Synthesis and Characterization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol: A Technical Guide
Synthesis and Characterization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 4-(2-(pyrrolidin-1-yl)ethyl)phenol. This document outlines a detailed synthetic protocol, predicted analytical data, and a general workflow for the initial biological screening of this compound, which holds potential for further investigation in drug discovery programs.
Introduction
The synthesis of novel small molecules with potential pharmacological activity is a cornerstone of drug discovery. The compound 4-(2-(pyrrolidin-1-yl)ethyl)phenol incorporates a phenol moiety, a common feature in many biologically active compounds, and a pyrrolidine ring, a privileged scaffold in medicinal chemistry. The exploration of such hybrid molecules is a promising strategy for the identification of new therapeutic agents. This guide details a practical synthetic route and the expected analytical characterization of this target compound.
Synthesis
A plausible and efficient method for the synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol is the nucleophilic substitution reaction between 4-(2-bromoethyl)phenol and pyrrolidine. In this reaction, the secondary amine (pyrrolidine) acts as a nucleophile, displacing the bromide from the ethyl side chain of the phenol derivative.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol.
Experimental Protocol
Materials:
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4-(2-bromoethyl)phenol (1.0 eq)[1]
-
Pyrrolidine (1.2 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Acetonitrile (anhydrous)
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Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 4-(2-bromoethyl)phenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(2-(pyrrolidin-1-yl)ethyl)phenol.
Characterization
The structural confirmation of the synthesized 4-(2-(pyrrolidin-1-yl)ethyl)phenol can be achieved through various spectroscopic techniques. The following tables summarize the predicted analytical data for the target compound.
NMR Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Phenolic OH | ~9.0-10.0 | br s | 1H | Ar-OH |
| Aromatic H | ~7.05 | d | 2H | Ar-H (ortho to ethyl) |
| Aromatic H | ~6.75 | d | 2H | Ar-H (ortho to OH) |
| Methylene H | ~2.80 | t | 2H | Ar-CH₂- |
| Methylene H | ~2.65 | t | 2H | -CH₂-N |
| Pyrrolidine H | ~2.50 | m | 4H | N-(CH₂)₂- |
| Pyrrolidine H | ~1.75 | m | 4H | -(CH₂)₂- |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Aromatic C | ~155.0 | C-OH |
| Aromatic C | ~130.0 | C-H (ortho to ethyl) |
| Aromatic C | ~129.5 | C-CH₂ |
| Aromatic C | ~115.5 | C-H (ortho to OH) |
| Methylene C | ~58.0 | Ar-CH₂- |
| Methylene C | ~54.0 | N-(CH₂)₂- |
| Methylene C | ~34.0 | -CH₂-N |
| Methylene C | ~23.5 | -(CH₂)₂- |
Note: Predicted chemical shifts are based on known values for similar structural motifs and may vary depending on the solvent and other experimental conditions.[2][3][4][5][6][7][8][9][10][11]
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Phenolic O-H | 3200-3600 | Broad |
| Aromatic C-H | 3000-3100 | Medium |
| Aliphatic C-H | 2800-3000 | Medium to strong |
| Aromatic C=C | 1500-1600 | Medium |
| C-N (tertiary amine) | 1250-1020 | Medium |
| C-O (phenol) | ~1220 | Strong |
Note: The presence of a broad O-H stretch and the characteristic C-N and C-O stretches would be indicative of the target compound.[12][13][14][15][16]
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| [M+H]⁺ (m/z) | 192.1383 |
| Key Fragment Ions (m/z) | 121 (loss of pyrrolidine), 94, 71 (pyrrolidine fragment) |
Note: The fragmentation pattern is expected to show a characteristic loss of the pyrrolidine moiety and other fragments arising from the cleavage of the ethyl linker.[17][18][19][20][21]
Biological Screening Workflow
For drug development professionals, the synthesis of a novel compound is the first step. The following diagram illustrates a general workflow for the initial biological evaluation of a newly synthesized molecule like 4-(2-(pyrrolidin-1-yl)ethyl)phenol.
Caption: A generalized workflow for the initial biological evaluation of a novel compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol. The proposed synthetic route is practical and relies on readily available starting materials. The predicted analytical data serves as a benchmark for the structural confirmation of the synthesized compound. The outlined biological screening workflow offers a roadmap for the subsequent evaluation of this and other novel chemical entities in a drug discovery context. Further studies are warranted to explore the potential pharmacological activities of this compound.
References
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- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306) [hmdb.ca]
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- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | National Institute of Justice [nij.ojp.gov]
- 19. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]
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